The primary source of Esculentin-1PLa is the skin secretions of frogs, particularly from species such as Pelophylax fukienensis and other related amphibians. These peptides are synthesized in the skin as part of the frogs' defense mechanisms against microbial infections and environmental stressors .
Esculentin-1PLa is classified as an antimicrobial peptide, specifically within the family of esculentins. These peptides are characterized by their cationic nature and amphipathic structure, which facilitate their interaction with microbial membranes. The classification can be further detailed based on their origin, structure, and biological activity.
The synthesis of Esculentin-1PLa can be achieved through both natural extraction from frog skin and synthetic methods. The natural extraction involves isolating the peptide from frog skin secretions, while synthetic approaches often utilize solid-phase peptide synthesis (SPPS) techniques.
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and modifications of the peptide. For Esculentin-1PLa, specific sequences corresponding to its amino acid composition are utilized to ensure proper folding and functionality upon synthesis .
Esculentin-1PLa exhibits a characteristic alpha-helical structure, which is common among antimicrobial peptides. This structural feature is critical for its interaction with bacterial membranes. The peptide typically contains a hydrophobic face that interacts with lipid bilayers and a charged face that aids in binding to negatively charged bacterial surfaces.
The molecular weight of Esculentin-1PLa is approximately 9.16 kDa, with a theoretical isoelectric point around 8.84, indicating its cationic nature at physiological pH . Structural analysis reveals the presence of conserved cysteine residues that may form disulfide bonds, contributing to the stability of the peptide.
Esculentin-1PLa undergoes several chemical interactions when interacting with bacterial cells. Its primary action involves disrupting the integrity of microbial membranes, leading to cell lysis.
The mechanism involves electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of bacterial membranes. This interaction can lead to membrane permeabilization and subsequent cell death . Additionally, studies have shown that Esculentin-1PLa can induce DNA degradation in bacteria, further contributing to its antimicrobial effects .
The mechanism by which Esculentin-1PLa exerts its antimicrobial effects involves multiple steps:
Research indicates that at concentrations around 100 μg/mL, Esculentin-1PLa significantly increases lactate dehydrogenase release from E. coli, indicating membrane damage . The degradation of genomic DNA has also been observed, suggesting a multifaceted approach to bacterial inhibition.
Esculentin-1PLa is typically soluble in aqueous solutions due to its amphipathic nature. Its stability can vary based on environmental conditions such as pH and temperature.
The peptide's cationic charge enhances its ability to interact with negatively charged microbial membranes. Its hydrophobic regions contribute to membrane insertion and disruption.
Relevant data includes:
Esculentin-1PLa has several promising applications in scientific research:
The ongoing investigation into the properties and applications of Esculentin-1PLa highlights its significance in both fundamental research and practical applications in medicine and biotechnology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2